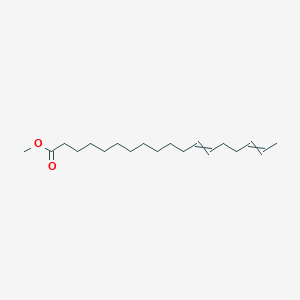![molecular formula C10H10BrNO2S B14622831 Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester CAS No. 57774-75-1](/img/structure/B14622831.png)
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2S. This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-bromobenzyl isothiocyanate with ethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
Carbamic acid, (4-fluorophenyl)-, ethyl ester: Contains a fluorine atom instead of bromine.
Carbamic acid, (4-methylphenyl)-, ethyl ester: Has a methyl group instead of bromine.
Uniqueness
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
57774-75-1 |
|---|---|
Fórmula molecular |
C10H10BrNO2S |
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
ethyl N-(4-bromobenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(13)12-9(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
Clave InChI |
YFLJSPIOJIBTOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


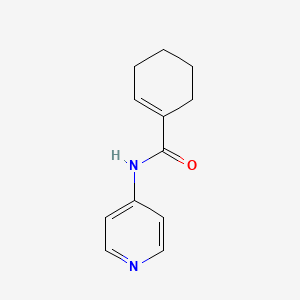
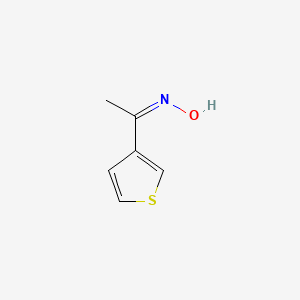
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
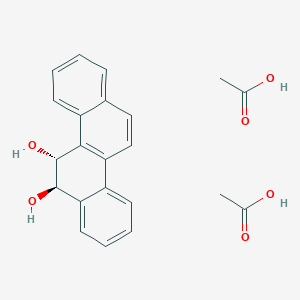
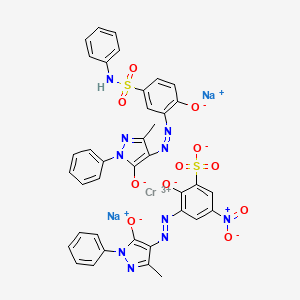

![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)
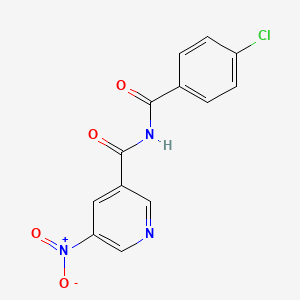


![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
